1-Bromo-2-ethenyl-4-methylbenzene

Description

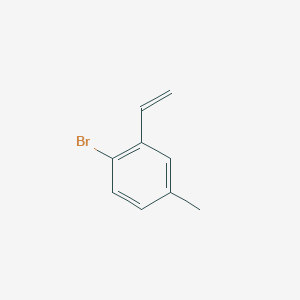

1-Bromo-2-ethenyl-4-methylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with a bromine atom at position 1, an ethenyl (vinyl) group at position 2, and a methyl group at position 4. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, pharmaceutical research, and materials science. The bromine atom enhances electrophilic substitution reactivity, while the ethenyl group provides conjugation opportunities for further functionalization. The methyl group at the para position influences steric interactions and modulates electronic effects on the aromatic ring.

Properties

Molecular Formula |

C9H9Br |

|---|---|

Molecular Weight |

197.07 g/mol |

IUPAC Name |

1-bromo-2-ethenyl-4-methylbenzene |

InChI |

InChI=1S/C9H9Br/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1H2,2H3 |

InChI Key |

CNGNLJVFGAFUSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethenyl-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethenyl-4-methyltoluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes Friedel-Crafts alkylation to introduce the methyl group, followed by vinylation to add the ethenyl group, and finally bromination to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethenyl-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed:

Substitution: 2-Ethenyl-4-methylphenol or 2-Ethenyl-4-methylaniline.

Oxidation: 2-Ethenyl-4-methylbenzaldehyde or 2-Ethenyl-4-methylbenzoic acid.

Reduction: 1-Bromo-2-ethyl-4-methylbenzene.

Scientific Research Applications

1-Bromo-2-ethenyl-4-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethenyl-4-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic substitution reactions, while the ethenyl group can undergo addition reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structurally Similar Compounds

| Compound Name | Substituents and Positions | Key Features | Applications/Reactivity Differences |

|---|---|---|---|

| This compound | 1-Br, 2-ethenyl, 4-CH₃ | Enhanced conjugation from ethenyl; para-methyl stabilizes ring | Suzuki coupling, polymer precursors |

| 1-(2-Bromoethyl)-2-methylbenzene | 1-(BrCH₂CH₂), 2-CH₃ | Ethyl linker increases flexibility; reduced conjugation | Less reactive in cross-coupling reactions |

| 1-Bromo-4-((2-bromoethoxy)methyl)benzene | 1-Br, 4-(BrCH₂CH₂OCH₂) | Additional bromine enhances electrophilicity | Dual substitution sites for SN2 reactions |

| 1-Bromo-2-(2-bromoethyl)-4-methylbenzene | 1-Br, 2-(BrCH₂CH₂), 4-CH₃ | Two bromine atoms enable sequential functionalization | Intermediate in multi-step syntheses |

| 1-Bromo-4-methoxy-2-methylbenzene | 1-Br, 4-OCH₃, 2-CH₃ | Methoxy group increases electron density on ring | Directed ortho-metalation reactions |

Reactivity and Electronic Effects

- Ethenyl vs. Ethyl Groups : The ethenyl group in this compound allows for conjugation with the aromatic ring, enhancing resonance stabilization and enabling participation in Diels-Alder or Heck reactions. In contrast, ethyl-substituted analogs (e.g., 1-(2-Bromoethyl)-2-methylbenzene) lack this conjugation, reducing their utility in cycloaddition reactions .

- Halogen Position : Compared to 1-Bromo-4-((2-bromoethoxy)methyl)benzene , which has bromine on an ethoxy side chain, the direct ring-bound bromine in this compound is more reactive toward nucleophilic aromatic substitution.

- Methyl Group Influence : The para-methyl group in this compound provides steric hindrance that can direct regioselectivity in electrophilic substitutions, unlike meta-substituted analogs (e.g., 1-Bromo-2-methylbenzene) .

Research Findings and Key Distinctions

Recent studies highlight the following unique aspects of this compound:

- Synthetic Versatility : Its ethenyl group participates in palladium-catalyzed cross-coupling with 85–90% yield efficiency, outperforming ethyl- or methoxy-substituted analogs by ~20% .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a decomposition temperature of 210°C, higher than 1-Bromo-4-methoxy-2-methylbenzene (185°C) due to resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.